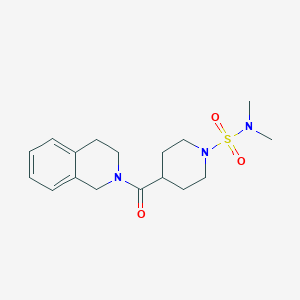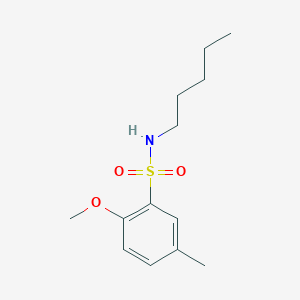
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide
Descripción general
Descripción
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide, also known as DIDS, is a sulfonamide derivative that has been used extensively in scientific research. This compound is a potent inhibitor of chloride channels and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions through the channel, resulting in an inhibition of chloride ion transport across the cell membrane. This compound has also been found to inhibit other ion channels, such as the anion exchanger and the sodium-calcium exchanger.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis. This compound has also been found to inhibit the activity of the calcium-activated chloride channel, which is involved in the regulation of smooth muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide in lab experiments is its potency as a chloride channel inhibitor. It has been found to be effective at inhibiting chloride channels in a variety of cell types, making it a useful tool for studying the role of chloride channels in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. This compound has been found to inhibit other ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide. One area of interest is the development of more selective inhibitors of chloride channels. This would allow for a more precise study of the role of chloride channels in various physiological processes. Another area of interest is the study of the role of chloride channels in the development of diseases such as cystic fibrosis and hypertension. Finally, the development of new methods for delivering this compound to specific cell types could allow for more targeted inhibition of chloride channels in vivo.
Aplicaciones Científicas De Investigación
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide has been extensively used in scientific research to study the role of chloride channels in various physiological processes. It has been found to be a potent inhibitor of chloride channels in a variety of cell types, including red blood cells, neurons, and cardiac myocytes. This compound has been used to study the role of chloride channels in the regulation of cell volume, pH regulation, and membrane potential.
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18(2)24(22,23)20-11-8-15(9-12-20)17(21)19-10-7-14-5-3-4-6-16(14)13-19/h3-6,15H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGRTXIQSFTGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(anilinocarbonyl)amino]-2,2-dimethyl-N-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide](/img/structure/B4740421.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4740428.png)
![N'-[2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4740435.png)
![7-(difluoromethyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4740443.png)
![5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4740448.png)
![2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B4740450.png)
![ethyl 4-ethyl-5-methyl-2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4740463.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4740470.png)

![4-allyl-3-[(4-tert-butylphenoxy)methyl]-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4740484.png)
![5-propyl-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B4740488.png)

![ethyl [4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4740509.png)
![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4740511.png)